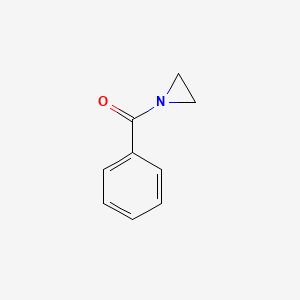

1-Benzoylaziridine

Description

Significance of Three-Membered Heterocycles in Organic Synthesis

Three-membered heterocycles, such as aziridines, epoxides, and thiiranes, are fundamental building blocks in organic synthesis. princeton.edunumberanalytics.com Their significance stems from the inherent ring strain, a consequence of bond angles deviating significantly from the ideal tetrahedral angle. numberanalytics.com This strain makes them highly reactive and prone to ring-opening reactions, providing a versatile entry point for the synthesis of more complex, heteroatom-containing molecules. princeton.edunumberanalytics.com

The strategic use of these strained rings allows for the regio- and stereocontrolled introduction of functional groups, a crucial aspect in the synthesis of complex targets like natural products and pharmaceuticals. numberanalytics.comresearchgate.net For instance, the ring-opening of chiral aziridines can lead to the formation of enantiomerically pure amino compounds, which are valuable in medicinal chemistry. researchgate.net The unique reactivity of three-membered heterocycles distinguishes them from their more stable, larger ring counterparts, making them indispensable tools for synthetic chemists. numberanalytics.com

The Unique Reactivity Profile of N-Acylaziridines

Within the family of aziridines, N-acylaziridines exhibit a distinct reactivity profile. The presence of an acyl group on the nitrogen atom significantly influences the chemical behavior of the aziridine (B145994) ring. This "activation" by the acyl group renders the ring more susceptible to nucleophilic attack. psu.edu

A key feature of N-acylaziridines is their role as electrophiles. chemeurope.com The electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, facilitating reactions with a wide range of nucleophiles. psu.eduacs.org The regioselectivity of the ring-opening reaction—that is, which of the two ring carbons is attacked by the nucleophile—is a subject of considerable research and can be influenced by factors such as the nature of the acyl group, the substituents on the aziridine ring, and the reaction conditions. nih.govsemanticscholar.orgias.ac.in

Furthermore, the conformation of the N-acyl group plays a crucial role in determining the reactivity and selectivity of these compounds. nih.govsemanticscholar.org The rotational barrier around the N-C(O) bond is relatively low, allowing the molecule to adopt different conformations that can influence the outcome of chemical transformations. nih.gov

Scope and Academic Relevance of 1-Benzoylaziridine Research

This compound, as a specific and well-studied member of the N-acylaziridine class, has garnered significant academic interest. Its research relevance lies in its utility as a model substrate for investigating the fundamental principles of N-acylaziridine reactivity. Studies on this compound have provided valuable insights into reaction mechanisms, including nucleophilic ring-opening, rearrangements, and photochemical transformations. acs.orgias.ac.inacs.org

The benzoyl group, in particular, has been shown to influence the reactivity of the aziridine ring. For example, N-benzoylaziridine is found to be more reactive than N-propanoylaziridine in certain acid-catalyzed rearrangements. ias.ac.in Research has explored its reactions with various nucleophiles, its behavior under acidic conditions, and its potential as a precursor for the synthesis of other valuable organic compounds. acs.orgias.ac.inunibo.itcapes.gov.br The study of this compound and its derivatives continues to contribute to the development of new synthetic methodologies and a deeper understanding of the chemical behavior of strained heterocyclic systems. acs.orgnih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | chemsynthesis.comnih.gov |

| Molecular Weight | 147.177 g/mol | chemsynthesis.com |

| CAS Number | 7646-66-4 | chemsynthesis.com |

| Appearance | Crystalline solid or oil | tandfonline.com |

Interactive Data Table: Reactivity of N-Acylaziridines

| Reaction Type | Description | Key Factors |

| Nucleophilic Ring-Opening | Attack of a nucleophile on a ring carbon, leading to a 1,2-disubstituted product. researchgate.net | Nature of nucleophile, solvent, catalyst, acyl group. ias.ac.innih.gov |

| Acid-Catalyzed Rearrangement | Isomerization to other heterocyclic structures, such as oxazolines. ias.ac.in | Acid concentration, nature of the acyl group. ias.ac.in |

| Reductive Ring-Opening | Cleavage of the C-N bonds using reducing agents. acs.org | Reducing agent, reaction conditions. |

| Photochemical Reactions | Ring-opening and formation of reactive intermediates upon exposure to light. acs.org | Wavelength of light, solvent. |

Structure

3D Structure

Properties

IUPAC Name |

aziridin-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9(10-6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCPYMIZWPKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227261 | |

| Record name | Aziridine, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7646-66-4 | |

| Record name | N-Benzoylaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aziridine, 1-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoylaziridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoylaziridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzoylaziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARY8E9KP69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Benzoylaziridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 1-benzoylaziridine core in a streamlined manner, often from readily available starting materials. These approaches include one-pot condensation reactions and ring-closing strategies.

One-Pot Condensation Strategies

A notable one-pot condensation for producing N-benzoylaziridines is mediated by vinylphosphonium salts. acs.orginformahealthcare.comtubitak.gov.trnih.govsemanticscholar.orgnih.gov This method provides a convenient and efficient pathway to these heterocyclic compounds. acs.orgnih.gov The reaction's success often hinges on the in-situ generation of a reactive intermediate, which then participates in the aziridination step. The strategy is highlighted by its operational simplicity and the high degree of selectivity it offers. acs.org

A specific and efficient one-pot approach has been developed that utilizes trialkyl(aryl) phosphines, acetylene (B1199291) diesters, and benzhydroxamic acids as the core reactants. acs.orgacs.orgresearchgate.netresearchgate.net This reaction proceeds through a proposed zwitterionic intermediate formed from the addition of the phosphine (B1218219) to the acetylene diester. thieme-connect.de This intermediate is then trapped by benzhydroxamic acid, ultimately leading to the formation of the N-benzoylaziridine ring system. acs.orgacs.org

A key aspect of this methodology is the role of the solvent in directing the reaction pathway. acs.orgnih.govresearchgate.net Depending on the solvent environment, the same set of precursors can be selectively guided to produce either N-benzoylaziridines or another class of heterocyclic compounds, 1,4,2-dioxazoles. acs.orgacs.orgresearchgate.net This highlights the importance of intermediate solvation as a critical factor in determining the final product. acs.orgresearchgate.net

Vinylphosphonium Salt-Mediated Approaches

Ring-Closing Synthesis from Chiral Amino Alcohol Precursors

The synthesis of chiral aziridine (B145994) derivatives can be effectively achieved through the cyclization of chiral β-amino alcohols. sciengine.comnih.gov This method is a cornerstone for producing enantiomerically pure aziridines. A general approach involves converting the hydroxyl group of the amino alcohol into a good leaving group, followed by an intramolecular nucleophilic substitution by the adjacent amine to close the three-membered ring.

For instance, the synthesis of (S)-2-benzylaziridine, a related derivative, starts with the chiral amino alcohol (S)-2-amino-3-phenylpropan-1-ol. The alcohol is first converted to an amino alcohol hydrogen sulfate. Subsequent treatment with a base, such as sodium hydroxide, induces the ring-closing reaction to form the aziridine.

Another effective strategy for this transformation is the internal Mitsunobu reaction. nih.gov In this procedure, the chiral β-amino alcohol is treated with reagents like triphenylphosphine (B44618) and an azodicarboxylate, which activates the hydroxyl group in situ, allowing the neighboring amino group to effect ring closure. nih.gov This method has been intentionally used to generate chiral aziridines in yields ranging from 45-82%. nih.gov

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry of the aziridine ring is a significant goal in synthetic chemistry. Methodologies that can selectively produce one stereoisomer over another are of high importance.

Highly cis-Selective Formation Methods

The one-pot condensation reaction involving trialkyl(aryl) phosphines, acetylene diesters, and benzhydroxamic acid is distinguished by its exceptional stereoselectivity. acs.orgacs.orgresearchgate.net This approach has been noted for its unprecedented ability to form N-benzoylaziridines with a high degree of cis-selectivity. acs.orginformahealthcare.comnih.govresearchgate.netresearchgate.net The cis configuration refers to the relative orientation of the substituents on the aziridine ring. The mechanism of the reaction inherently favors the formation of the cis isomer, making this a valuable tool for stereocontrolled synthesis. acs.org

| Synthetic Approach | Key Precursors | Key Features | Stereoselectivity | Citations |

| One-Pot Condensation | Trialkyl(aryl) phosphines, Acetylene diesters, Benzhydroxamic acids | Efficient, one-pot, solvent-dependent selectivity | Highly cis-selective | acs.org, researchgate.net, acs.org, researchgate.net, nih.gov |

| Ring-Closing Synthesis | Chiral β-amino alcohols | Access to enantiomerically pure derivatives | Controlled by chiral precursor | , nih.gov |

Diastereoselective Aziridination Processes

Diastereoselective aziridination represents a powerful strategy for controlling the three-dimensional arrangement of atoms during the formation of the aziridine ring, particularly when creating multiple stereocenters. This control is crucial for synthesizing specific stereoisomers of substituted 1-benzoylaziridines, which are valuable building blocks in organic synthesis. researchgate.net Diastereoselectivity can be achieved through two primary approaches: substrate-controlled and reagent-controlled methods. In substrate-controlled processes, a chiral auxiliary attached to the starting material directs the approach of the incoming nitrogen source. researchgate.net In reagent-controlled methods, a chiral reagent or catalyst dictates the stereochemical outcome of the reaction. illinois.eduwiley-vch.de

Substrate-Controlled Diastereoselective Aziridination

Substrate-controlled methods are a cornerstone of asymmetric synthesis, relying on the temporary installation of a chiral auxiliary onto the substrate to guide the stereochemical course of a reaction. In the context of aziridination, an alkene substrate is often derivatized with a chiral auxiliary, and the inherent chirality of this modified substrate directs the diastereoselective formation of the aziridine ring. researchgate.netnih.gov

A notable example involves the oxidative aziridination of α,β-unsaturated esters and amides (enones) derived from chiral auxiliaries. The reaction of various N- and O-enones derived from camphor-based chiral auxiliaries with N-aminophthalimide in the presence of lead tetraacetate has been studied. researchgate.net High diastereoselectivities have been achieved, particularly with O-enones derived from 10,10-diphenyl-2,10-camphanediol. researchgate.net The chiral auxiliary creates a sterically defined environment that favors the approach of the aminating agent from one face of the double bond over the other, leading to the preferential formation of one diastereomer. researchgate.net For instance, the use of a camphorpyrazolidinone-derived acrylate (B77674) resulted in excellent stereoselectivity. researchgate.net After the aziridination, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched aziridine product. researchgate.net

Table 1: Diastereoselective Aziridination of O-Enones Derived from Chiral Auxiliary (A)*

| Entry | R-Group | Product | Yield (%) | Diastereomeric Excess (de %) |

| 1 | H | 5a | 85 | 92 |

| 2 | Me | 5b | 95 | 98 |

| 3 | Ph | 5c | 90 | 96 |

*Data sourced from a study on the aziridination of chiral auxiliary-derived enones. researchgate.net Chiral Auxiliary (A) is 10,10-diphenyl-2,10-camphanediol. Reaction conditions involved N-aminophthalimide and lead tetraacetate.

Reagent-Controlled Diastereoselective Aziridination

In reagent-controlled diastereoselective aziridination, the stereoselectivity is governed by an external chiral reagent, catalyst, or the aminating agent itself. This approach is highly versatile as it does not require the substrate to be chiral.

One of the most effective methods is the aza-Corey-Chaykovsky reaction, which involves the reaction of an imine with a sulfur ylide. wikipedia.org The use of chiral N-tert-butanesulfinyl imines has proven to be a highly successful strategy for the diastereoselective synthesis of aziridines. wiley-vch.de The chiral sulfinyl group acts as a powerful stereodirecting group, allowing for the synthesis of highly substituted aziridines with excellent levels of stereocontrol. wiley-vch.de

A general and scalable synthesis of α-quaternary aziridine-2-carboxylates has been developed via the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters. organic-chemistry.org This method provides access to biologically relevant α-quaternary amino esters from readily available α-ketoesters. The reaction between the N-tert-butanesulfinyl ketimino esters and dimethylsulfoxonium methylide proceeds with high diastereoselectivity (>97:3 dr) to furnish the corresponding aziridines. organic-chemistry.org Computational studies suggest the reaction proceeds through an eight-membered ring transition state, which accounts for the high stereoselectivity observed. organic-chemistry.org

Table 2: Diastereoselective Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters*

| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Me | Me | 85 | >97:3 |

| 2 | Et | Me | 88 | >97:3 |

| 3 | Ph | Me | 80 | >97:3 |

| 4 | Me | Et | 86 | >97:3 |

*Data from a study on the synthesis of α-quaternary aziridine-2-carboxylates. organic-chemistry.org Reaction conditions involved condensing α-ketoesters with (S)-tert-butanesulfinamide, followed by reaction with dimethylsulfoxonium methylide.

Another reagent-controlled strategy employs chiral diaziridines as the nitrogen source. illinois.edu The stereochemical outcome can be controlled by the choice of diaziridine. For example, aldehyde-derived diaziridines typically yield trans-aziridines, while bulkier, ketone-derived diaziridines can provide cis-aziridines from the same alkene, often in excellent yields. illinois.edu

Reactivity and Mechanistic Investigations of 1 Benzoylaziridine

Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening of activated aziridines is a well-established and synthetically valuable reaction. psu.edu In the case of 1-benzoylaziridines, the reaction is susceptible to the inherent ring strain, making it prone to cleavage by various nucleophiles. nih.govpsu.edu

Regioselectivity and Stereoselectivity in Ring Opening

The outcome of the nucleophilic attack on the aziridine (B145994) ring is governed by a delicate balance of steric and electronic factors, which dictates the regioselectivity and stereoselectivity of the reaction.

The position of substituents on the aziridine ring plays a crucial role in determining the site of nucleophilic attack. frontiersin.org Generally, in non-conjugated aziridines, the attack occurs at the less substituted carbon atom, a preference primarily dictated by steric hindrance. researchgate.net However, for aziridines bearing aryl or other conjugating groups, electronic effects can override steric considerations, leading to an attack at the more substituted carbon. researchgate.net

Computational studies on phosphine-catalyzed ring-opening of N-benzoylaziridines have shown that the regioselectivity is under kinetic control, favoring the formation of 4-substituted oxazoline (B21484) derivatives. nih.gov This suggests that the initial interaction between the nucleophile and the aziridine ring determines the ultimate product distribution.

A study on the Lewis acid-mediated ring-opening of 2-aryl-N-tosylaziridines demonstrated highly regioselective reactions. iitk.ac.in For instance, the reaction of (R)-2-phenyl-N-tosylaziridine with various alcohols in the presence of Cu(OTf)₂ yielded the corresponding 1,2-amino ethers with high regioselectivity, with the nucleophile attacking the benzylic carbon.

Table 1: Regioselective Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Alcohols

| Entry | Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | MeOH | (R)-N-(2-methoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 94 |

| 2 | EtOH | (R)-N-(2-ethoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 92 |

| 3 | n-PrOH | (R)-N-(2-propoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 90 |

| 4 | i-PrOH | (R)-N-(2-isopropoxy-2-phenylethyl)-4-methylbenzenesulfonamide | 88 |

Data sourced from a study on Lewis acid-mediated ring-opening reactions. iitk.ac.in

The regioselectivity of nucleophilic ring-opening reactions of aziridines is controlled by a balance between steric hindrance and electronic effects within the aziridine ring. researchgate.net

Steric Effects: In the absence of strong electronic influences, the nucleophile preferentially attacks the less sterically hindered carbon atom of the aziridine ring. researchgate.net This is a common feature in the ring-opening of non-activated or alkyl-substituted aziridines.

Electronic Effects: The presence of an activating group, such as the N-benzoyl group, can significantly influence the electronic distribution within the aziridine ring. Electron-withdrawing substituents on the benzoyl group can enhance the electrophilicity of the ring carbons, though the effect on regioselectivity is complex. Computational studies have indicated that electron-withdrawing groups on the benzoyl moiety can lead to a stronger interaction between the reactants during the ring-opening process. nih.gov The inductive effect is often a dominating factor in determining reactivity trends. iupac.org

In the context of N-benzoyl-2,2-dimethylaziridines, the presence of the gem-dimethyl group introduces significant steric hindrance. psu.edu However, the activating N-benzoyl group can promote reactions that might otherwise be suppressed. The competition between single electron transfer (SET) and S_N2 mechanisms can also influence the regiochemical outcome. psu.edu Weakly activating acyl groups, like benzoyl, have been proposed to favor anomalous ring-opening at the more substituted carbon via a slow SET pathway in certain dimethylaziridines. psu.edu

The ring-opening of chiral aziridines often proceeds with a high degree of stereoselectivity. In many S_N2-type reactions, an inversion of configuration at the attacked carbon center is observed.

For example, the self-opening reaction of optically pure (S)-2-benzylaziridine proceeds with complete regio- and stereoselectivity, retaining its configuration during the nucleophilic attack. Similarly, the synthesis of optically pure 1-(2-aminoalkyl)aziridines from chiral NH-aziridines occurs selectively, yielding a single diastereoisomer. researchgate.net This high stereoselectivity is a hallmark of a concerted S_N2 mechanism where the nucleophile attacks from the backside relative to the leaving group, leading to inversion of stereochemistry.

The formation of non-racemic products in the Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylaziridines further supports a mechanism that proceeds with a high degree of stereochemical control. iitk.ac.inias.ac.in

Steric and Electronic Effects Governing Selectivity

Detailed Mechanistic Pathways

The nucleophilic ring-opening of activated aziridines, including 1-benzoylaziridine, is widely accepted to proceed through an S_N2-type mechanism. psu.eduias.ac.in This pathway involves a backside attack by the nucleophile on one of the aziridine ring carbons, leading to a transition state with a quasi-planar arrangement and subsequent inversion of configuration at the reaction center. scholaris.ca

The S_N2 mechanism is supported by several lines of evidence:

Stereospecificity: The consistent observation of inversion of configuration in the ring-opening of chiral aziridines is a strong indicator of an S_N2 pathway. researchgate.net

Kinetic Control: Computational studies have shown that the regioselectivity is determined in the initial, kinetically controlled step of the reaction. nih.gov

Avoidance of High-Energy Intermediates: The S_N2 pathway avoids the formation of unstable carbocationic intermediates that would be expected from an S_N1-type mechanism. iitk.ac.inias.ac.in

Lewis acids can mediate these reactions, likely by coordinating to the aziridine nitrogen, which further activates the ring towards nucleophilic attack. iitk.ac.inias.ac.in While a single electron transfer (SET) mechanism has been proposed as a competing pathway, particularly for weakly activated aziridines, the S_N2-like mechanism is well-established for a wide range of nucleophilic ring-opening reactions of activated aziridines. psu.edu

Single Electron Transfer (SET) Mechanisms

The reactivity of this compound is not limited to classical nucleophilic substitution pathways. Under specific conditions, particularly with weak N-acyl activation, a Single Electron Transfer (SET) mechanism can become operative. psu.edu This pathway was proposed to explain observed changes in the regioselectivity of ring-opening for certain activated aziridines. psu.educapes.gov.br

Direct evidence for an SET mechanism in reactions involving 1-benzoylaziridines has been established through experiments with strong electron sources, such as metallic sodium or aromatic radical anions in tetrahydrofuran (B95107) (THF). psu.edu These reactions demonstrate the formation of a ketyl radical anion intermediate (2) following the electron transfer to the benzoyl group. This intermediate subsequently undergoes homolytic cleavage of a C-N bond in the strained aziridine ring to form a carbon-centered radical (3). psu.edu

The table below summarizes the products obtained from the reaction of various 1-benzoylaziridines with sodium, providing evidence for the radical intermediates postulated in the SET mechanism. psu.edu

| Entry | Substrate (this compound) | Radical Intermediate | Main Product(s) |

| 1 | 2-tert-butyl-2-phenyl- | Tertiary | N-(2,2-dimethyl-1-phenylpropyl)benzamide, N-(2,2-dimethyl-1-phenylpropenyl)benzamide |

| 2 | 2,2-dimethyl- | Primary | N-(2,2-dimethylpropyl)benzamide |

| 3 | 2-benzyl-2-methyl- | Tertiary | N-(2-methyl-1,3-diphenylpropan-2-yl)benzamide |

Competition and Interplay between SET and SN2 Pathways

The ring-opening of this compound often exists at a mechanistic crossroads, with a delicate competition between the concerted bimolecular nucleophilic substitution (SN2) pathway and the stepwise Single Electron Transfer (SET) mechanism. psu.edulookchem.com The outcome of this competition is highly sensitive to the nature of the activating group on the nitrogen, the structure of the aziridine, and the nucleophile. psu.eduacs.org

Weakly activating groups, such as the N-benzoyl group, tend to favor what is termed "anomalous" ring-opening, a process that has been rationalized by the slow SET mechanism. psu.edu In contrast, strong activation, for example by N-sulfonyl groups, typically results in a standard SN2-like "normal" ring-opening. psu.edulookchem.com The interplay between these pathways has significant synthetic and mechanistic implications, as it provides a framework for controlling regioselectivity. psu.edu

Studies involving reactions of 1-benzoylaziridines with various carbanions have illustrated this competition. lookchem.comacs.org Depending on the specific carbanion and the steric demands of the aziridine substrate, reactions can proceed via SET, SN2 attack at a ring carbon, or even direct attack at the exocyclic carbonyl group. lookchem.comacs.org The corroboration of this competition provides evidence against a universal electron transfer mechanism for all SN2 reactions. psu.edu

The choice between SN2 and E2 (bimolecular elimination), a related competitive pathway, is influenced by factors such as the strength of the base/nucleophile and reaction conditions. nih.gov Strong bases favor E2, while good nucleophiles that are relatively weaker bases favor SN2. nih.govlibretexts.org While not a direct competition with SET, these principles highlight the nuanced factors governing bimolecular reactions in related systems.

Role of Nitrogen Inversion in Reaction Pathways

A critical stereochemical feature of this compound is the pyramidal geometry of the nitrogen atom. msu.eduwikipedia.org The energy barrier to nitrogen inversion in N-acylaziridines is substantial enough to allow for the existence of distinct invertomers. wikipedia.orgnih.gov This conformational dynamic plays a profound role in the reactivity of the molecule, particularly in the competition between SET and SN2 pathways. acs.org

The orientation of the benzoyl group relative to the aziridine ring substituents differs between invertomers, which in turn affects the steric and electronic environment for an approaching nucleophile. acs.orgmsu.edu Research on cis-trans pairs of activated 2-phenylaziridines has shown a strong influence of the nitrogen pyramid's configuration on the reaction outcome. acs.org One invertomer may be kinetically favored for an SN2 reaction, while the other may be more susceptible to an SET process.

Computational studies on related systems have further underscored the importance of nitrogen inversion. For instance, in the phosphine-catalyzed Heine reaction, the predominantly populated ground-state conformation of the aziridine is often not the kinetically active species. bvsalud.orgnih.gov The reaction proceeds through a higher-energy conformer where the N-acyl group is oriented in a way that facilitates the nucleophilic attack. nih.gov This concept of a non-dominant but kinetically crucial conformer is applicable to the broader reactivity of 1-benzoylaziridines, where the equilibrium between nitrogen invertomers can dictate the accessibility of different mechanistic channels. msu.edu

Catalytic Ring-Opening Reactions

Acid-Catalyzed Processes (Brønsted and Lewis Acids)

The strained three-membered ring of this compound can be activated toward nucleophilic attack through catalysis by both Brønsted and Lewis acids. researchgate.net This activation typically occurs via protonation or coordination to either the nitrogen atom or, more commonly, the oxygen atom of the benzoyl group. nih.govacs.org This enhances the electrophilicity of the ring carbons, facilitating cleavage by a nucleophile. researchgate.net

Chiral Brønsted acids, such as VAPOL-derived phosphoric acids, have been successfully employed in the highly enantioselective desymmetrization of meso-1-benzoylaziridines. nih.gov In these reactions, functionalized aromatic thiols serve as nucleophiles to open the ring, affording chiral β-amino sulfides in high yields and excellent enantioselectivities. nih.gov Mechanistic proposals suggest that the reaction proceeds through a hydrogen-bond activation of the N-acyl moiety by the chiral phosphoric acid, which simultaneously activates the incoming thiol nucleophile. nih.gov

The table below showcases the scope of the chiral phosphoric acid-catalyzed ring-opening of various meso-1-benzoylaziridines with 4-methoxythiophenol. nih.gov

| Entry | Aziridine Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N-Benzoyl-cis-2,3-dimethylaziridine | 99 | 95 |

| 2 | N-Benzoyl-cis-2,3-dipropylaziridine | 99 | 95 |

| 3 | N-Benzoyl-7-azabicyclo[4.1.0]heptane | 99 | 94 |

| 4 | N-Benzoyl-8-azabicyclo[5.1.0]octane | 99 | 91 |

Lewis acids are also effective catalysts for the ring-opening of 1-benzoylaziridines with a variety of nucleophiles. wikipedia.orgresearchgate.net For example, Lewis acids like boron trifluoride can promote reactions with alkynes and nitriles. wikipedia.org Theoretical studies on the acid-catalyzed isomerization of 1-acylaziridines to oxazolines have examined the energetics of the process, showing that protonation of the nitrogen significantly lowers the activation energy for the intramolecular SNi-type rearrangement. acs.org The reaction proceeds via an SN2-type ring-opening of the activated aziridine. researchgate.netlibretexts.org

Organocatalytic Systems

The phosphine-catalyzed Heine reaction is a notable organocatalytic transformation of N-acylaziridines, including this compound, that leads to the formation of oxazoline derivatives. lookchem.comnih.gov This reaction has been the subject of comprehensive computational studies using Density Functional Theory (DFT) to elucidate its mechanism and the origin of its regioselectivity. bvsalud.orgnih.gov

DFT calculations reveal several key insights:

Kinetic Control : The regioselectivity, which favors the formation of 4-substituted oxazolines, is under kinetic control. bvsalud.orgnih.gov

Conformational Effects : The most stable, ground-state conformer of the this compound is not the kinetically active species. nih.govresearcher.life The preferred pathway for the ring-opening involves a transition state structure where the benzoyl moiety adopts a nearly coplanar arrangement with the aziridine ring, which facilitates the nucleophilic attack. bvsalud.org

Activation Strain Model : The preference for this specific transition state geometry is determined largely by minimizing strain energy. nih.gov The activation strain model of reactivity has been used to quantitatively rationalize the observed regioselectivity and the impact of substituents on reactivity. bvsalud.org

The relative Gibbs free energies for the main conformers of a model N-benzoyl-2-methylaziridine are presented below, highlighting that the most stable conformer (trans-in) is not the one that leads to the lowest energy transition state for the reaction. nih.gov

| Conformer of N-Benzoyl-2-methylaziridine | Relative Gibbs Free Energy (kcal/mol) |

| trans-in | 0.00 |

| cis-in | 1.05 |

| trans-out | 2.06 |

| cis-out | 2.92 |

Chiral Phosphoric Acid-Catalyzed Desymmetrization Reactions

The desymmetrization of meso-aziridines, including N-benzoyl substituted variants, represents a powerful strategy for the enantioselective synthesis of chiral building blocks. Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for these transformations, activating the aziridine ring towards nucleophilic attack.

Research has demonstrated that CPAs can activate N-acyl aziridines for highly enantioselective ring-opening reactions with various nucleophiles. nih.gov A proposed mechanism involves a dual hydrogen-bond activation, where the CPA protonates and activates the aziridine's N-acyl moiety, while also interacting with the incoming nucleophile. nih.govrsc.org This organized transition state allows for excellent stereocontrol.

In the case of thiol nucleophiles, studies have shown that the substitution on the N-benzoyl group is crucial for achieving high enantioselectivity. For instance, using a catalyst like (R)-VAPOL-phosphoric acid, meso-N-(3,5-dinitrobenzoyl)aziridine undergoes ring-opening with thiophenol in high yield and enantiomeric excess (ee). nih.gov The reaction conditions, particularly the solvent, have a significant impact on the stereochemical outcome. Ethereal solvents like diethyl ether and methyl tert-butyl ether (MTBE) have been found to provide superior enantioselectivity compared to non-polar solvents like toluene (B28343) or polar aprotic solvents like dichloromethane. nih.gov

The scope of this methodology has been extended to various aromatic and heteroaromatic thiols, demonstrating its utility in generating a diverse range of chiral β-aminothioethers. nih.govslideshare.net

| Entry | Aziridine Substituent (R) | Thiol Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Ref |

| 1 | 3,5-Dinitrobenzoyl | Thiophenol | PA-1 | Toluene | 74 | 70 | nih.gov |

| 2 | 3,5-Dinitrobenzoyl | Thiophenol | PA-1 | DCM | 91 | 86 | nih.gov |

| 3 | 3,5-Dinitrobenzoyl | Thiophenol | PA-1 | MTBE | 99 | 96 | nih.gov |

| 4 | 3,5-Dinitrobenzoyl | Thiophenol | PA-1 | Ether | 95 | 97 | nih.gov |

| 5 | 3,5-Dinitrobenzoyl | 4-Methoxythiophenol | PA-1 | Ether | 97 | 96 | nih.gov |

| 6 | 3,5-Dinitrobenzoyl | 2-Naphthalenethiol | PA-1 | Ether | 95 | 95 | nih.gov |

| 7 | 3,5-Trifluoromethylbenzoyl | Thiophenol | PA-1 | Ether | 99 | 65 | nih.gov |

PA-1 = (R)-VAPOL-Phosphoric Acid

Transition Metal-Catalyzed Methods (e.g., Silver(I) Coordination)

Transition metals are widely used to catalyze reactions of aziridines, facilitating their ring-opening or participating in cycloaddition reactions. mdpi.com Silver(I) salts, in particular, have been investigated for their ability to coordinate with and activate N-acylaziridines.

Studies on the reaction between AgNO₃ and 1-(t-butyl)-2-benzoylaziridine revealed the formation of a new metal-aziridine derivative, bis-(1-(t-butyl)-2-benzoylaziridine) nitrato silver(I). researchgate.net X-ray diffraction analysis of this complex showed that the silver atom is six-coordinated. researchgate.net The coordination involves the nitrogen atoms of two aziridine rings, the oxygen atoms of the two benzoyl groups, and two oxygen atoms from the nitrato group, with the nitrato and the this compound derivative acting as bidentate ligands. researchgate.net This coordination to the silver(I) center, acting as a Lewis acid, activates the aziridine ring for subsequent reactions.

Silver(I) complexes have also been employed in catalyzing the C-arylation of N-tosylaziridines, showcasing the utility of Ag(I) in promoting C-C bond formation via aziridine ring-opening. mdpi.com While much of the work on silver-catalyzed aziridination focuses on the formation of the aziridine ring from alkenes, these studies corroborate the hypothesis that lower-coordination Ag(I) complexes are effective in promoting nitrene transfer and interacting with the aziridine system. nih.govacs.org The efficiency of these catalytic processes is heavily dependent on the electronic and steric environment provided by the ligands surrounding the transition metal. chemijournal.com

Reactivity with Diverse Nucleophiles

The strained three-membered ring of this compound makes it susceptible to attack by a wide array of nucleophiles. researchgate.net The benzoyl group activates the ring by withdrawing electron density from the nitrogen atom, facilitating the cleavage of the C-N bonds. The regioselectivity of the ring-opening is influenced by both the substitution pattern on the aziridine ring and the nature of the attacking nucleophile.

1-Benzoylaziridines react with primary and secondary aliphatic amines, leading to N,N'-substituted ethylenediamine (B42938) derivatives. The benzoyl group, being an acyl-type activating group, directs the nucleophilic attack to the less substituted carbon atom of the aziridine ring. researchgate.net This regioselectivity is a key feature of the ring-opening of N-acylaziridines, contrasting with N-sulfonylaziridines where attack often occurs at the more substituted carbon. researchgate.net

The reaction provides a straightforward method for synthesizing 2-(amino)-N-substituted benzamides. The basicity of the amine influences its nucleophilicity; aliphatic amines are stronger bases than aromatic amines because the alkyl groups have a positive inductive effect, increasing the electron density on the nitrogen atom and making the lone pair more available for nucleophilic attack. studymind.co.uk

| Aziridine | Amine Nucleophile | Product Structure | Ref |

| 1-Benzoyl-2,2-dimethylaziridine | Diethylamine | N-(2-(diethylamino)-2-methylpropyl)benzamide | researchgate.net |

| 1-Benzoyl-2,2-dimethylaziridine | Piperidine | N-(2-methyl-2-(piperidin-1-yl)propyl)benzamide | researchgate.net |

| 1-Benzoyl-2,2-dimethylaziridine | Morpholine | N-(2-methyl-2-morpholinopropyl)benzamide | researchgate.net |

The ring-opening of 1-benzoylaziridines with alcohols, known as alcoholysis, typically requires acid catalysis to protonate the aziridine nitrogen, further activating the ring. dtic.milmolaid.com The reaction of 1-(2,6-dichlorobenzoyl)aziridine with excess ethanol (B145695) was found to yield a single product, N-(2-ethoxyethyl)-2,6-dichlorobenzamide, resulting from the cleavage of the C-N bond and attack by the ethanol nucleophile. dtic.mil

The mechanism of alcoholysis for substituted benzoyl derivatives often follows second-order kinetics, being first-order with respect to both the substrate and the alcohol. uni.edu In acid-catalyzed reactions of substituted N-acylaziridines, the ring-opening generates a carbocationic intermediate which is then trapped by the alcohol solvent to yield ether products. molaid.com

The reaction of 1-benzoylaziridines with strong carbanions and hydride sources can follow pathways other than direct Sₙ2 ring-opening. Research involving the reaction of N-benzoylaziridines with anthracene (B1667546) hydride (AH⁻) has shown that the initial nucleophilic attack occurs at the carbonyl carbon of the benzoyl group, not the aziridine ring. capes.gov.br This forms an intermediate carbonyl adduct.

Subsequent base-induced fragmentation of this adduct leads to the reductive opening of the aziridine ring. acs.org This mechanistic pathway is distinct from a direct attack on the aziridine ring and highlights the role of the benzoyl group's carbonyl functionality in directing reactivity. Similarly, reactions with other strong electron sources, such as metallic sodium or aromatic radical anions, provide evidence for the formation of a ketyl radical anion intermediate, which then undergoes homolytic C-N bond cleavage of the aziridine ring. psu.edu Hydride sources like lithium aluminum hydride are strong nucleophiles capable of reducing the carbonyl group or opening the aziridine ring. youtube.com

Thiols are effective nucleophiles for the ring-opening of activated aziridines, yielding valuable β-aminothioethers. nih.gov The reaction of this compound with thiols is often catalyzed by a Lewis or Brønsted acid. As discussed in section 3.1.3.2.2, chiral phosphoric acids catalyze the highly enantioselective desymmetrization of meso-N-benzoylaziridines with a wide variety of functionalized aromatic and heteroaromatic thiols. nih.govslideshare.net

The reaction tolerates thiols with both electron-donating and electron-withdrawing substituents. nih.govchemrxiv.org Heteroaromatic thiols containing pyridine (B92270) or pyrimidine (B1678525) rings are also suitable nucleophiles. chemrxiv.org The process is believed to involve the activation of the aziridine by the catalyst, followed by attack of the thiol nucleophile on one of the ring carbons, leading to the ring-opened product with high regio- and stereocontrol. nih.gov

Carbanions and Hydride Sources (e.g., Anthracene Hydride)

Cycloaddition Reactions

This compound serves as a precursor for the generation of azomethine ylides, which are highly reactive 1,3-dipoles. These ylides readily participate in cycloaddition reactions with a variety of dipolarophiles, providing a powerful method for the synthesis of five-membered heterocyclic rings. The reactivity and applications of this compound in this context are primarily centered on the in-situ generation of these transient intermediates.

Azomethine ylides are 1,3-dipolar species containing a C-N-C framework with four π-electrons. mdpi.com Their generation from aziridines involves the cleavage of the carbon-carbon bond of the three-membered ring. This ring-opening can be initiated either thermally or photochemically, and the stereochemical outcome is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. wikipedia.org

The thermal activation of aziridines results in an electrocyclic ring-opening to produce azomethine ylides. In accordance with orbital symmetry rules, this 4π-electron process proceeds through a conrotatory motion, where the substituents at the carbon atoms of the breaking C-C bond rotate in the same direction. wikipedia.org For this compound and its derivatives, heating promotes the cleavage of the strained aziridine ring's C-C bond to form a stabilized azomethine ylide. nih.gov The benzoyl group on the nitrogen atom contributes to the stabilization of the resulting ylide.

In a key study, various 2-benzoylaziridines were shown to undergo thermal ring-opening to generate the corresponding azomethine ylides, which were then trapped in situ by dipolarophiles. nih.gov This thermolytic process provides a reliable method for accessing these reactive intermediates for subsequent cycloaddition reactions. nih.govarkat-usa.org The equilibrium between the aziridine and the open-chain azomethine ylide is a critical feature of this methodology, allowing for controlled generation and trapping. arkat-usa.org

Alternatively, azomethine ylides can be generated from aziridines through photochemical irradiation. wikipedia.org In contrast to the thermal process, the photochemical ring-opening is a disrotatory process, where the substituents rotate in opposite directions. wikipedia.org Photolysis of aryl-substituted aziridines at low temperatures (77°K) has been shown to produce highly colored intermediates identified as azomethine ylides. scispace.com The specific color of the ylide is dependent on the substituents present on the aziridine ring. scispace.com

While this method is effective for many aziridines, studies on N-benzoyl aziridine have indicated that photoreaction may sometimes lead to alternative pathways. For instance, irradiation of N-benzoyl aziridine in the presence of electron-deficient alkenes has been reported to yield products from C(γ),N-cleavage rather than the expected [3+2] cycloadducts, highlighting a competing reaction pathway under photochemical conditions. researchgate.net

Azomethine ylides generated from this compound are versatile intermediates for 1,3-dipolar cycloaddition reactions. They react with compounds containing a carbon-heteroatom double bond, such as carbonyl compounds, which act as dipolarophiles. mdpi.comnih.gov These reactions are fundamental in constructing five-membered heterocycles like oxazolidines. nih.gov

The reaction between an azomethine ylide and an aldehyde or a ketone is a well-established method for synthesizing the oxazolidine (B1195125) ring system. calstate.edubeilstein-journals.org Research by Lown and co-workers in 1970 demonstrated that azomethine ylides generated from the thermal ring-opening of various 2-benzoylaziridines readily undergo [3+2] cycloaddition reactions with a range of aromatic aldehydes. nih.gov These reactions typically result in the formation of mixtures of diastereomeric oxazolidines. nih.gov

The process involves the in-situ thermal generation of the trans-azomethine ylide from the substituted 2-benzoylaziridine, which is then trapped by the aldehyde present in the reaction mixture. nih.gov The cycloaddition proceeds to yield stereoisomeric 2,5-disubstituted or 2,4,5-trisubstituted oxazolidines. nih.gov

| Aziridine Substituent (at C3) | Aldehyde | Product(s) (Oxazolidine Diastereomers) | Yield (%) |

|---|---|---|---|

| H | Benzaldehyde | 2,5-Diphenyl-4-benzoyloxazolidine | 75 |

| H | Anisaldehyde | 2-(p-methoxyphenyl)-5-phenyl-4-benzoyloxazolidine | 65 |

| H | p-Nitrobenzaldehyde | 2-(p-nitrophenyl)-5-phenyl-4-benzoyloxazolidine | 85 |

| Phenyl | Benzaldehyde | 2,4,5-Triphenyl-4-benzoyloxazolidine | 70 |

Ketenes, with their reactive C=C=O system, can also serve as dipolarophiles in reactions with azomethine ylides. mdpi.com The cycloaddition can occur across the C=C or C=O bond of the ketene (B1206846). In reactions with azomethine ylides, addition to the carbonyl bond is often preferred, leading to the formation of oxazolidine derivatives. mdpi.comwikipedia.org

For example, an azomethine ylide generated from 1,3-diphenyl-2,2-methoxycarbonylaziridine was found to add preferentially to the carbonyl bond of both ketene and diphenylketene. mdpi.com In the case of diphenylketene, this led to an 80:20 mixture of an oxazolidine and a pyrrolidone, indicating competition between cycloaddition at the C=O and C=C bonds. mdpi.com Although specific studies detailing the reaction of this compound-derived ylides with ketenes are less common, the established reactivity patterns suggest that they would similarly undergo [3+2] cycloaddition to yield oxazolidinone-type structures or related products. wikipedia.org

Formation of Oxazolidines with Aldehydes and Ketones

Intramolecular (3+2) Cycloadditions (e.g., with Enolsilanes)

Aziridinyl enolsilanes, including those with N-benzoyl substituents, can undergo intramolecular (3+2) cycloaddition reactions. hku.hk These reactions provide a pathway to fused five-membered ring systems, which are common structural motifs in complex organic molecules. hku.hkuq.edu.au The process is initiated by a Lewis acid, which activates the aziridine ring. uq.edu.au

Studies have shown that different protecting groups on the aziridine nitrogen, such as benzoyl (Bz), tosyl (Ts), and pivaloyl (Piv), are all compatible with the cycloaddition conditions. hku.hk For instance, the reaction of a this compound tethered to an enolsilane can proceed, although in some cases, yields may be more moderate compared to tosyl-activated aziridines under similar conditions. uq.edu.au The conformation of the tether and substituents can influence the reaction's course, sometimes favoring (3+2) over competing (4+3) cycloaddition pathways, especially when the diene system involved is conformationally biased to an s-trans geometry. hku.hk The optical purity from chiral aziridines is generally conserved throughout the cycloaddition, making this a valuable method for asymmetric synthesis. hku.hk

**3.3. Rearrangement and Transformation Reactions

The high degree of ring strain in this compound makes it susceptible to a variety of rearrangement and transformation reactions, often triggered by thermal or acidic conditions. These reactions typically involve the cleavage of one of the ring's carbon-nitrogen or carbon-carbon bonds.

N-acylaziridines, including this compound, are known to isomerize into five-membered heterocycles like oxazolines and oxazolidines. researchgate.netacs.org This ring expansion can be catalyzed by various reagents, including acids, heat, or nucleophiles like sodium iodide. researchgate.net The reaction of N-acylaziridines with a strong acid such as concentrated sulfuric acid typically leads to the formation of oxazolines. researchgate.net Theoretical calculations suggest that the acid-catalyzed isomerization to an oxazoline can proceed through an SNi-like mechanism with an activation energy of approximately 38.9 kcal/mol. acs.org

The regioselectivity of the ring opening is a key factor, with cleavage often occurring at the more substituted carbon atom. researchgate.net For example, N-benzoyl-2,2-dimethylaziridine has been shown to rearrange into N-methallylamide or the corresponding oxazoline, depending on the reaction conditions. academie-sciences.fr The use of catalysts like iron(III) nitrate (B79036) has also been reported to promote the regio- and stereo-controlled ring expansion of N-substituted-2-benzoylaziridines to form oxazolidines. acs.org

Certain substituted 1-benzoylaziridines can undergo a rearrangement-dehydrogenation process to yield aromatic heterocyclic compounds like oxazoles. researchgate.netcapes.gov.br This transformation often involves the initial rearrangement of the aziridine to a non-aromatic intermediate, such as an oxazoline, which is subsequently oxidized to the corresponding oxazole. researchgate.net For example, the reaction of trans-1-alkyl-2-aroyl-3-arylaziridines can be promoted by bases like lithium amides. capes.gov.br Another reported method involves the C-C bond cleavage of keto-aziridines, followed by a regio-controlled ring expansion to synthesize 2,5-diaryloxazoles. researchgate.net

1-Benzoylaziridines can undergo deamination, a reaction that removes the nitrogen atom from the ring, to yield alkenes. Ferrous iodide has been identified as an effective reagent for this transformation. oup.com The reaction of various 2-benzoylaziridines with ferrous iodide, prepared in situ from iron powder and iodine, proceeds smoothly at room temperature to afford trans-benzalacetophenones in high yields. oup.com

Notably, this reaction is stereoselective; both cis- and trans-substituted aziridines yield the trans-alkene product exclusively. oup.com For example, the deamination of both cis- and trans-1-cyclohexyl-2-benzoyl-3-phenylaziridine with ferrous iodide resulted only in the formation of trans-benzalacetophenone. oup.com Control experiments showed that the cis-alkene does not isomerize to the trans-isomer under the reaction conditions, indicating the stereochemical outcome is determined by the reaction mechanism itself. oup.com

| Substrate (Aziridine) | Product | Yield (%) |

|---|---|---|

| trans-1-Cyclohexyl-2-benzoyl-3-phenylaziridine | trans-Benzalacetophenone | 94 |

| trans-1-Benzyl-2-benzoyl-3-phenylaziridine | trans-Benzalacetophenone | 91 |

| trans-1-Butyl-2-benzoyl-3-phenylaziridine | trans-Benzalacetophenone | 88 |

| cis-1-Cyclohexyl-2-benzoyl-3-phenylaziridine | trans-Benzalacetophenone | 85 |

**3.4. Coordination Chemistry

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination complexes with metal ions.

This compound and its derivatives can form coordination complexes with metal salts, such as silver(I) nitrate (AgNO₃). researchgate.netwikipedia.org In a study involving 1-(t-butyl)-2-benzoylaziridine, reaction with silver nitrate led to the formation of a new metal-aziridine complex, bis-(1-(t-butyl)-2-benzoylaziridine) nitrato silver (I). researchgate.net

X-ray diffraction analysis revealed that the silver atom in the complex is six-coordinated. researchgate.net The coordination sphere is defined by the two nitrogen atoms from the aziridine rings, the two oxygen atoms from the benzoyl groups, and two oxygen atoms from the bidentate nitrato group. researchgate.net This arrangement results in a highly distorted octahedral geometry around the silver atom. researchgate.net This contrasts with related studies on aziridine complexation with zinc(II), where the benzoyl group's oxygen did not coordinate to the metal center, highlighting the influence of the metal ion on the coordination mode. researchgate.net

| Bond | Bond Length (Å) |

|---|---|

| Ag-N (aziridine) | 2.39(1) |

| Ag-O (benzoyl) | 2.60(1) |

| Ag-O (nitrato) | 2.60(1) |

Coordination Chemistry

Ligand Binding Modes and Structural Analysis

The versatility of this compound as a ligand in coordination chemistry stems from its ability to bind to metal centers in various modes. This is primarily dictated by the presence of multiple potential donor atoms: the nitrogen of the aziridine ring and the oxygen of the benzoyl group. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

A significant binding mode involves the this compound acting as a bidentate ligand, coordinating to a metal center through both the aziridinyl nitrogen and the benzoyl oxygen atoms. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex.

In some instances, this compound can also function as a monodentate ligand, coordinating to the metal center through either the nitrogen or the oxygen atom. The preference for one donor atom over the other is influenced by the electronic and steric properties of the metal center and the ligand itself. For example, hard metal ions may prefer coordination with the harder oxygen donor, while softer metal ions may favor the softer nitrogen donor.

Furthermore, this compound can act as a bridging ligand, where the nitrogen and oxygen atoms coordinate to two different metal centers, leading to the formation of polynuclear complexes. This bridging can occur in various fashions, contributing to the structural diversity of coordination polymers.

For instance, in a silver(I) complex with a derivative of this compound, specifically 1-(t-butyl)-2-benzoylaziridine (tBBA), X-ray diffraction analysis revealed that the silver atom is six-coordinated. researchgate.net It binds to two nitrogen atoms from two separate aziridine rings and two oxygen atoms from the two benzoyl groups of the tBBA ligands. researchgate.net Additionally, two oxygen atoms from a nitrato group complete the coordination sphere. researchgate.net This results in a distorted octahedral geometry around the silver atom. researchgate.net The nitrato group and the tBBA ligand both act as bidentate ligands in this complex. researchgate.net This contrasts with previous studies on a zinc(II) complex with aziridine, where the benzoyl group did not coordinate with the zinc atom. researchgate.net

The coordination of this compound can induce significant changes in the geometry of the ligand itself compared to its free state. The strain of the three-membered aziridine ring can be influenced by coordination, as can the conformation of the benzoyl group relative to the aziridine ring. These structural parameters are crucial for understanding the reactivity of the coordinated ligand.

The study of these ligand binding modes and the detailed structural analysis of the resulting metal complexes are fundamental to understanding the reactivity of this compound in various chemical transformations. The coordination to a metal center can activate the aziridine ring towards nucleophilic attack or other reactions, and the specific binding mode plays a critical role in determining the stereochemical outcome of such reactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in building a detailed understanding of the chemical properties of 1-benzoylaziridine and its derivatives. numberanalytics.comresearchgate.netmdpi.com By modeling the electronic structure and energetics of reactants, transition states, and products, researchers can predict and rationalize experimental outcomes with remarkable accuracy. numberanalytics.commdpi.com

DFT studies have been pivotal in mapping out the intricate details of reactions involving this compound. For instance, in the phosphine-catalyzed Heine reaction, DFT calculations have shown that the reaction proceeds via an SN2-type ring-opening mechanism. nih.govresearcher.life The calculations allow for the exploration of various possible reaction pathways and the identification of the most energetically favorable route. beilstein-journals.org

A key aspect of this is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. beilstein-journals.org For the Heine reaction, DFT calculations have identified and optimized the geometries of the transition states associated with the nucleophilic attack of the phosphine (B1218219) catalyst on the aziridine (B145994) ring. nih.gov These studies reveal that the process is under kinetic control, with the regioselectivity being determined by the differing activation energies of competing pathways. nih.govresearcher.liferesearchgate.net The calculated activation Gibbs free energies (ΔG‡) provide quantitative measures of the energy barriers for these pathways. nih.gov

Table 1: Calculated Activation Gibbs Free Energies for Nucleophilic Attack in the Heine Reaction

| Transition State Conformation | Activation Gibbs Free Energy (ΔG‡) in kcal/mol |

| TS1aC2-ti | 41.8 |

| TS1aC3-ti | Not explicitly stated, but unfavored |

Data sourced from a computational study on the phosphine-catalyzed Heine reaction, optimized at the SMD(THF)-M06-2X/6-31+G(d,p) level. nih.gov The energies are relative to the low-lying trans-in aziridine invertomer.

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that can be effectively rationalized through DFT. nih.govresearcher.lifeimist.ma In the phosphine-catalyzed Heine reaction, for example, DFT calculations successfully explain the preference for the formation of 4-substituted oxazoline (B21484) derivatives. nih.govresearcher.liferesearchgate.net This regioselectivity is a consequence of the lower activation barrier for the nucleophilic attack at the C3 carbon atom of the aziridine ring compared to the C2 carbon. nih.gov

The activation strain model, combined with energy decomposition analysis, has been used to quantitatively rationalize the observed regioselectivity. nih.govresearcher.life This model partitions the activation energy into the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the deformed reactants. This approach has shown that the preference for a specific reaction pathway is often dictated by the strain energy. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted and understood using DFT. imist.mamsu.edu By calculating the energies of the transition states leading to different stereoisomers, the most likely product can be identified. imist.ma For instance, in the cycloaddition reactions of azomethine ylides generated from 2-benzoylaziridines, the formation of diastereomeric oxazolidines can be explained by analyzing the energies of the competing transition states. nih.gov

The three-dimensional shape, or conformation, of this compound and its derivatives plays a crucial role in their reactivity. nih.govrsc.org DFT calculations are a powerful tool for exploring the conformational landscape of these molecules, identifying stable conformers, and understanding how their populations influence reaction outcomes. nih.govrsc.org

N-substituted aziridines, including this compound, can exist as a mixture of two rapidly interconverting invertomers (cis and trans) due to nitrogen inversion. nih.govasianpubs.org The energy barrier for this inversion is a key parameter that determines the configurational stability of the nitrogen atom. asianpubs.orgstackexchange.com DFT calculations have been employed to determine these barriers, revealing that the introduction of electronegative elements or bulky groups on the nitrogen atom increases the inversion barrier. asianpubs.org This increased barrier can be high enough to allow for the isolation of individual chiral aziridine invertomers. asianpubs.org The presence of an oxygen atom adjacent to the nitrogen, as in isoxazolidines, also significantly raises the barrier to nitrogen inversion. sci-hub.se

Table 2: Relative Gibbs Free Energies for Conformers of N-Benzoyl-2-methylaziridines

| Conformer | Relative Gibbs Free Energy (kcal/mol) |

| trans-in | 0.00 |

| trans-out | 0.23 |

| cis-in | 1.83 |

| cis-out | 2.50 |

Data from DFT calculations at the SMD(THF)-M06-2X/6-31+G(d,p) level. nih.gov

The orientation of the benzoyl group relative to the aziridine ring is another critical conformational feature that dictates reactivity. nih.gov DFT studies have shown that rotation around the C-N bond can lead to different conformers. nih.gov In the context of the Heine reaction, conformational analysis revealed that while the trans-in arrangement is the lowest energy conformer in the ground state, the kinetically active species is the trans-out conformer. nih.gov The nucleophilic ring-opening is unfeasible from the ground state conformation due to a high activation barrier. nih.gov

Exploration of the transition state conformational space indicates that the preferred reaction pathway involves a TS structure where the benzoyl moiety is nearly coplanar. nih.gov This coplanarity facilitates stronger molecular orbital interactions, such as σ(Caziridine–N)→π(C=O) and π(C=C,aryl)→π(C=O), which stabilize the transition state and lower the activation energy. nih.gov This finding underscores that the reactivity patterns are strongly dictated by the conformational arrangement of the benzoyl group. nih.gov

Conformational Analysis and Its Impact on Reactivity

Analysis of Nitrogen Inversion Barriers

Advanced Computational Models

Beyond standard DFT calculations, advanced computational models are emerging to provide even deeper insights into the behavior of molecules like this compound. numberanalytics.com These models can incorporate machine learning and artificial intelligence to analyze large datasets and predict properties with greater accuracy. numberanalytics.com For instance, multiscale models like the ONIOM method can be used to study reaction mechanisms in complex systems by treating different parts of the molecule with varying levels of theory. rsc.org Furthermore, metadynamics (MTD) can be employed for kinetic sampling to perform conformational analysis. rsc.org While the application of these advanced models specifically to this compound is still an evolving area, they hold significant promise for future investigations into its reactivity and properties.

Activation Strain Model of Reactivity

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational method used to analyze the energetics of a chemical reaction. researchgate.nettheochem.nlnih.gov It partitions the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). theochem.nl The strain energy is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt at any given point along the reaction coordinate. The interaction energy is the actual interaction between these distorted reactants. theochem.nlnih.gov

In the context of the phosphine-catalyzed Heine reaction of this compound, ASM has been employed to rationalize the observed regioselectivity. nih.gov The model helps to understand why the nucleophilic attack occurs preferentially at one of the aziridine ring carbons over the other.

A study using Density Functional Theory (DFT) calculations revealed that the regioselectivity is under kinetic control, favoring the formation of 4-substituted oxazoline derivatives. nih.gov The ASM analysis showed that the preference for nucleophilic attack at the C3-site versus the C2-site is determined by the interplay between the strain energy required to deform the aziridine and the phosphine nucleophile, and the interaction energy between them. nih.gov

Comparative activation strain diagrams for the phosphine-catalyzed ring-opening of N-benzoylaziridine show that the transition state leading to the major product has a lower activation barrier. nih.gov This is attributed to a more favorable interaction energy term that compensates for any unfavorable strain. Specifically, the analysis of the strain components reveals the energetic cost associated with the distortion of both the this compound molecule and the nucleophile as they approach each other. nih.gov

Table 1: Activation Strain Model Data for the Phosphine-Catalyzed Ring-Opening of N-Benzoylaziridine

This table presents a conceptual representation of the type of data generated from an ASM analysis, based on the findings of computational studies. The exact numerical values are dependent on the specific computational level and reaction conditions.

| Reaction Pathway | Activation Energy (ΔE‡) | Strain Energy at TS (ΔE‡_strain) | Interaction Energy at TS (ΔE‡_int) |

|---|---|---|---|

| Attack at C3-site (favored) | Lower | Moderate | More Favorable |

| Attack at C2-site (disfavored) | Higher | Moderate | Less Favorable |

TS denotes the transition state.

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a method used to break down the interaction energy term from the Activation Strain Model into physically meaningful components. theochem.nlresearchgate.netscm.com This allows for a deeper understanding of the nature of the bonding between reacting fragments. The interaction energy (ΔE_int) is typically decomposed into three main terms:

Electrostatic Interaction (ΔV_elstat): This term represents the classical electrostatic (Coulombic) interaction between the unperturbed charge distributions of the distorted reactants. scm.com

Pauli Repulsion (ΔE_Pauli): This is the destabilizing term that arises from the interaction between occupied orbitals of the two fragments, and it is responsible for steric repulsion. scm.com

Orbital Interaction (ΔE_oi): This is the stabilizing term that accounts for charge transfer, polarization, and the formation of new bonds between the reactants. scm.com

For the phosphine-catalyzed ring-opening of substituted N-benzoylaziridines, EDA has been used to understand the influence of substituents on the reactivity. nih.gov By analyzing the interaction energy for different substituted derivatives (e.g., with nitro or methoxy (B1213986) groups on the benzoyl ring), researchers can pinpoint the origin of the observed electronic effects. nih.gov

The analysis revealed that a stronger interaction between the reactants in some cases could be attributed to a more stabilizing orbital interaction term. nih.gov This highlights the importance of donor-acceptor orbital interactions in the transition state.

Table 2: Energy Decomposition Analysis for the Interaction at the Transition State of the Phosphine-Catalyzed Ring-Opening of Substituted N-Benzoylaziridines

This table provides a conceptual breakdown of interaction energy based on EDA principles discussed in the literature. The values are illustrative.

| Substituent (R) | Interaction Energy (ΔE_int) | Electrostatic Interaction (ΔV_elstat) | Pauli Repulsion (ΔE_Pauli) | Orbital Interaction (ΔE_oi) |

|---|---|---|---|---|

| NO₂ | More Favorable | More Attractive | More Repulsive | More Stabilizing |

| H | Baseline | Baseline | Baseline | Baseline |

| OMe | Less Favorable | Less Attractive | Less Repulsive | Less Stabilizing |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the electronic density of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org It is particularly useful for quantifying delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deresearchgate.net

In the study of this compound's reactivity, NBO analysis has been crucial in explaining the conformational preferences that lead to the most favorable reaction pathway. nih.gov It was found that the reactivity is dictated by the conformational arrangement of the benzoyl moiety. The preferred transition state for the nucleophilic ring-opening involves a nearly coplanar arrangement of the benzoyl group with the aziridine ring. nih.gov

NBO calculations quantified the stabilizing interactions in this conformation. nih.gov Specifically, the analysis revealed significant delocalization of electron density from the aziridine ring's C-N sigma bond (σ(C_aziridine–N)) and the aryl's C=C pi bond (π(C=C,aryl)) into the antibonding pi orbital of the carbonyl group (π*(C=O)). nih.gov These interactions are stronger in the favored coplanar transition state compared to other, less favorable, conformations. nih.gov

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations for Favored vs. Unfavored Transition States

This table illustrates the key findings from NBO analysis as reported in the literature, showing the stabilization energies (E(2)) for specific orbital interactions.

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) in Favored TS (kcal/mol) | Stabilization Energy E(2) in Unfavored TS (kcal/mol) |

|---|---|---|---|

| σ(C_aziridine–N) | π*(C=O) | -54.6 | -52.6 |

| π(C=C,aryl) | π*(C=O) | -19.5 | -3.5 |

Data sourced from a computational study on the Heine reaction. nih.gov

This stronger delocalization in the favored transition state indicates a more electronically stabilized pathway, thus explaining the observed reactivity and regioselectivity from an orbital interaction perspective.

Synthetic Applications of 1 Benzoylaziridine As a Chemical Building Block

Versatile Precursors for Diverse Nitrogen-Containing Heterocyclic Scaffolds

The strain energy of the aziridine (B145994) ring makes it an excellent starting material for the synthesis of a variety of larger heterocyclic systems. Through controlled ring-opening and subsequent cyclization or cycloaddition reactions, 1-benzoylaziridine can be transformed into four, five, six, and seven-membered heterocycles. researchgate.netarkat-usa.org

The ring expansion of aziridines provides a viable route to azetidines. For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org While the direct conversion of this compound to azetidines is less commonly documented, the general principle of aziridine ring expansion is a known synthetic strategy. researchgate.netarkat-usa.orgrsc.org

β-Lactams, or 2-azetidinones, are another class of four-membered heterocycles that can be synthesized from aziridine precursors. researchgate.netarkat-usa.org The synthesis of β-lactams is of significant interest due to their presence in many antibiotic drugs. nih.govencyclopedia.pub Various methods exist for β-lactam synthesis, including the Staudinger cycloaddition of ketenes with imines and the condensation of ester enolates with imines. nih.govorganic-chemistry.orggoogle.com The use of aziridines as starting materials for β-lactams often involves ring-opening followed by cyclization.

This compound is extensively used in the synthesis of five-membered nitrogen-containing heterocycles. researchgate.netarkat-usa.org

Pyrroles and Pyrrolidines: The reaction of 2-benzoyl-3-phenylaziridines with allenoates can lead to the formation of functionalized pyrroles and 4-methylenepyrrolidines. researchgate.net The reaction pathway, whether it proceeds via C-C or C-N bond cleavage of the aziridine ring, can be influenced by the substituents on the aziridine nitrogen and the allenoate. researchgate.netacs.org For example, thermolysis of N-cyclohexyl-2-benzoyl-3-phenylaziridines with buta-2,3-dienoates can yield pyrrole (B145914) derivatives as the major products. researchgate.net Microwave-induced formal [3+2] cycloaddition of cis-N-benzyl-2-benzoyl-3-phenylaziridine with (1H-tetrazol-5-yl)-allenes also produces tetrasubstituted pyrroles. acs.org

Imidazoles: Imidazoles are another important class of heterocycles that can be synthesized from aziridines. researchgate.netarkat-usa.org General synthetic routes to imidazoles often involve the condensation of dicarbonyl compounds with aldehydes and ammonia (B1221849) or the reaction of α-haloketones with amidines. baranlab.orgnih.gov The use of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents with in situ generated imines provides a mild and efficient protocol for the synthesis of polysubstituted imidazoles. organic-chemistry.orgnih.gov